molecular formula C23H20FN3O2S B2681481 N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688356-24-3

N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2681481
CAS No.: 688356-24-3
M. Wt: 421.49
InChI Key: JRONILLZYAJBMA-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the substitution of the quinazoline core with the 3,5-dimethoxyphenyl group using suitable reagents and catalysts.

    Attachment of the 2-Fluorophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazoline core or the aromatic rings, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl and 2-fluorophenylmethylsulfanyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-(3,5-dimethoxyphenyl)-2-{[(2-bromophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-(3,5-dimethoxyphenyl)-2-{[(2-iodophenyl)methyl]sulfanyl}quinazolin-4-amine

Uniqueness

The unique combination of the 3,5-dimethoxyphenyl and 2-fluorophenylmethylsulfanyl groups in “N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” may confer distinct chemical and biological properties compared to its analogs. These differences could be reflected in its reactivity, binding affinity, and overall biological activity.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine, also known by its CAS number 1260947-21-4, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and potential antiviral effects, supported by recent research findings.

PropertyValue
Molecular FormulaC22H18FN3O4S2
Molecular Weight471.5 g/mol
StructureChemical Structure

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. Notably, it has shown significant activity against various pathogens:

  • DNA Gyrase Inhibition : The compound exhibited an IC50 of 31.64 μM against DNA gyrase, indicating potential as an antibacterial agent.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also demonstrated DHFR inhibitory activity with an IC50 of 2.67 μM, which is critical for bacterial growth and survival .

In vitro tests have shown that derivatives of this compound possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research indicates that certain derivatives of quinazoline-based compounds exhibit selective inhibition against various cancer cell lines:

  • Cell Line Testing : In studies involving HCT116 and OVCAR-8 cell lines, compounds similar to this compound showed IC50 values of 7.76 µM and 9.76 µM respectively, demonstrating promising antiproliferative effects .

Antiviral Potential

Emerging research highlights the antiviral potential of quinazoline derivatives. For instance, compounds within this class have been evaluated for their ability to inhibit viral replication:

  • Mechanism of Action : Some studies suggest that quinazoline derivatives can disrupt viral RNA polymerase activity, which is essential for the replication of viruses such as Hepatitis C Virus (HCV) .

Summary of Biological Activities

Activity TypeIC50 ValuesNotes
DNA Gyrase Inhibition31.64 μMPotential antibacterial mechanism
DHFR Inhibition2.67 μMCritical for bacterial growth
Antitumor ActivityHCT116: 7.76 µM; OVCAR-8: 9.76 µMEffective against cancer cell lines
Antiviral ActivityVaries by derivativeDisruption of viral replication mechanisms

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study published in ACS Omega demonstrated that derivatives of the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
  • Antitumor Research : Another study focused on pyrazole-based kinase inhibitors indicated that modifications to the quinazoline structure could enhance selectivity and potency against specific cancer types, providing a pathway for future drug development .
  • Antiviral Mechanisms : Research into N-Heterocycles has shown that certain derivatives can inhibit NS5B RNA polymerase by over 95%, highlighting their potential as antiviral agents .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-28-17-11-16(12-18(13-17)29-2)25-22-19-8-4-6-10-21(19)26-23(27-22)30-14-15-7-3-5-9-20(15)24/h3-13H,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRONILLZYAJBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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